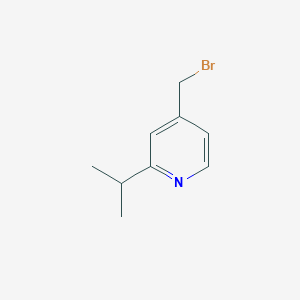
4-(Bromomethyl)-2-isopropylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-2-isopropylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. The presence of a bromomethyl group at the 4-position and an isopropyl group at the 2-position makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-isopropylpyridine typically involves the bromination of 2-isopropylpyridine. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like carbon tetrachloride (CCl₄) under reflux conditions .
Industrial Production Methods
In industrial settings, the preparation of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bromomethyl)-2-isopropylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like LiAlH₄ in anhydrous ether.
Major Products
Substitution: Formation of azides, thiocyanates, and ethers.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of 2-isopropyl-4-methylpyridine.
Applications De Recherche Scientifique
4-(Bromomethyl)-2-isopropylpyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for labeling and detection purposes.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties .
Mécanisme D'action
The mechanism of action of 4-(Bromomethyl)-2-isopropylpyridine largely depends on the type of reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation reactions, the nitrogen atom in the pyridine ring can be oxidized to form N-oxides, altering the electronic properties of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Bromomethyl)pyridine: Lacks the isopropyl group, making it less sterically hindered.
2-Isopropylpyridine: Lacks the bromomethyl group, limiting its reactivity in substitution reactions.
4-(Chloromethyl)-2-isopropylpyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
Uniqueness
4-(Bromomethyl)-2-isopropylpyridine is unique due to the combination of the bromomethyl and isopropyl groups, which provide a balance of reactivity and steric hindrance. This makes it a versatile intermediate for various chemical transformations and applications in different fields .
Propriétés
Formule moléculaire |
C9H12BrN |
|---|---|
Poids moléculaire |
214.10 g/mol |
Nom IUPAC |
4-(bromomethyl)-2-propan-2-ylpyridine |
InChI |
InChI=1S/C9H12BrN/c1-7(2)9-5-8(6-10)3-4-11-9/h3-5,7H,6H2,1-2H3 |
Clé InChI |
LHCJBDDPHFSDGQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC=CC(=C1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















